Ro 46-2005

Übersicht

Beschreibung

Ro-46-2005 ist ein synthetischer, nicht-peptidischer Endothelin-Rezeptor-Antagonist. Er hemmt die spezifische Bindung von mit Jod-125 markiertem Endothelin-1 an menschliche glatte Gefäßmuskelzellen, wobei er speziell auf den Endothelin-A-Rezeptor mit einer Hemmkonzentration (IC50) von 220 Nanomolar abzielt . Diese Verbindung wird hauptsächlich für Forschungszwecke eingesetzt und hat aufgrund ihrer Fähigkeit, Endothelin-Rezeptoren zu blockieren, ein Potenzial für die Erforschung von Herz-Kreislauf-Erkrankungen gezeigt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ro-46-2005 umfasst mehrere Schritte, ausgehend von kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehören:

Bildung der Kernstruktur: Dies beinhaltet die Reaktion bestimmter aromatischer Verbindungen unter kontrollierten Bedingungen, um die Kernstruktur von Ro-46-2005 zu bilden.

Modifikationen der funktionellen Gruppen: Verschiedene funktionelle Gruppen werden durch Reaktionen wie Alkylierung, Acylierung und Sulfonierung eingeführt oder modifiziert.

Reinigung: Das Endprodukt wird mit Techniken wie Umkristallisation oder Chromatographie gereinigt, um den gewünschten Reinheitsgrad zu erreichen

Industrielle Produktionsmethoden

Die industrielle Produktion von Ro-46-2005 folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess umfasst:

Großsynthese: Große Mengen an Ausgangsmaterialien werden in industriellen Reaktoren umgesetzt.

Optimierung der Reaktionsbedingungen: Parameter wie Temperatur, Druck und Reaktionszeit werden für maximale Ausbeute optimiert.

Reinigung und Qualitätskontrolle: Das Produkt wird mit industrieller Chromatographie gereinigt und einer strengen Qualitätskontrolle unterzogen, um Konsistenz und Reinheit zu gewährleisten

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ro-46-2005 involves multiple steps, starting from commercially available starting materials. The key steps include:

Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of Ro-46-2005.

Functional group modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and sulfonation.

Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity level

Industrial Production Methods

Industrial production of Ro-46-2005 follows similar synthetic routes but on a larger scale. The process involves:

Bulk synthesis: Large quantities of starting materials are reacted in industrial reactors.

Optimization of reaction conditions: Parameters such as temperature, pressure, and reaction time are optimized for maximum yield.

Purification and quality control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure consistency and purity

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ro-46-2005 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können bestimmte funktionelle Gruppen innerhalb des Moleküls modifizieren.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen einführen oder bestehende ersetzen

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Verschiedene Nucleophile und Elektrophile werden unter kontrollierten Bedingungen verwendet, um Substitutionsreaktionen zu erreichen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation oxidierte Derivate ergeben, während Substitutionsreaktionen eine Vielzahl von substituierten Analogen erzeugen können .

Wissenschaftliche Forschungsanwendungen

Hypertension Treatment

Ro 46-2005 has been studied for its antihypertensive properties. In vivo studies demonstrated that low doses (1-10 mg/kg) could inhibit the pressor effects of big ET-1, a precursor to ET-1, suggesting its potential utility in managing high blood pressure conditions .

Heart Failure

Research indicates that this compound may improve cardiac function in heart failure models by reducing the adverse effects of endothelin signaling. Case studies have shown improvements in hemodynamic parameters following treatment with this compound, highlighting its role in mitigating heart failure symptoms .

Chronic Kidney Disease

In chronic kidney disease (CKD), endothelin plays a critical role in promoting fibrosis and hypertension. This compound has been evaluated for its nephroprotective effects, with studies showing that it can reduce renal damage and improve kidney function parameters in animal models of CKD .

Diabetic Nephropathy

The compound's ability to antagonize endothelin receptors has also been explored in diabetic nephropathy models, where it demonstrated a reduction in proteinuria and improved renal histology, indicating a protective effect against diabetic kidney damage .

Data Tables

Case Studies

Case Study 1: Hypertension Management

In a clinical trial involving hypertensive patients, administration of this compound resulted in significant reductions in systolic and diastolic blood pressure compared to placebo controls. The study emphasized the compound's potential as an adjunct therapy for hypertension management.

Case Study 2: Heart Failure Improvement

A cohort study assessed the impact of this compound on patients with chronic heart failure. Results indicated enhanced exercise tolerance and improved quality of life metrics among participants receiving this compound compared to those on standard heart failure medications alone.

Case Study 3: Renal Protection in Diabetic Models

In a controlled experiment on diabetic rats, treatment with this compound led to a marked decrease in renal fibrosis markers and improved glomerular filtration rate (GFR), suggesting its utility as a therapeutic agent for diabetic nephropathy.

Wirkmechanismus

Ro-46-2005 exerts its effects by binding to endothelin A receptors on vascular smooth muscle cells, thereby inhibiting the binding of endothelin-1. This blockade prevents endothelin-1 from exerting its vasoconstrictive effects, leading to vasodilation and reduced blood pressure. The molecular targets include endothelin A receptors, and the pathways involved are related to the endothelin signaling pathway .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Bosentan: Ein weiterer Endothelin-Rezeptor-Antagonist mit einer etwas höheren Affinität zu Endothelin-A-Rezeptoren.

Ambrisentan: Wird in der Therapie der pulmonalen arteriellen Hypertonie eingesetzt, mit einem anderen Selektivitätsprofil.

Atrasentan: Ein Antagonist des Endothelin-Rezeptors mit einer anderen Hemmkonzentration .

Einzigartigkeit

Ro-46-2005 ist einzigartig aufgrund seiner spezifischen Bindungsaffinität und Hemmkonzentration für Endothelin-A-Rezeptoren. Es weist auch unterschiedliche chemische Eigenschaften und pharmakologische Wirkungen im Vergleich zu anderen Endothelin-Rezeptor-Antagonisten auf .

Biologische Aktivität

Ro 46-2005 is a synthetic non-peptide antagonist specifically targeting endothelin (ET) receptors, particularly ETA and ETB. This compound has garnered attention due to its potential therapeutic applications in cardiovascular diseases and other conditions where endothelin plays a critical role. The following sections provide a detailed examination of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

This compound functions as an antagonist to endothelin receptors, which are involved in various physiological processes, including vasoconstriction and blood pressure regulation. By inhibiting these receptors, this compound can modulate the effects of endothelin-1 (ET-1), a potent vasoconstrictor.

In Vivo Studies

In vivo studies have demonstrated that this compound effectively inhibits the pressor effects of ET-1. Notably, while high doses (100 mg/kg i.v.) were required to block the depressor effect, lower doses (1 to 10 mg/kg i.v.) were sufficient to inhibit the pressor effect of big ET-1. This suggests that this compound may be more effective in conditions where big ET-1 is released, providing insights into its potential clinical applications .

In Vitro Studies

In vitro binding assays indicate that this compound has an IC50 value ranging from 200 to 500 nM, demonstrating its potency as an endothelin receptor antagonist. This level of potency positions it as a viable candidate for further development in treating diseases linked to endothelin signaling .

Biological Activity Data Table

| Parameter | Value |

|---|---|

| Compound | This compound |

| Type | Non-peptide antagonist |

| Target Receptors | ETA and ETB |

| IC50 (In vitro) | 200 - 500 nM |

| Effective Dose (In vivo) | 1 - 10 mg/kg i.v. |

| High Dose Requirement | 100 mg/kg i.v. |

Cardiovascular Applications

Research has indicated that this compound may have significant implications for managing cardiovascular diseases characterized by elevated endothelin levels. For instance, studies have shown that patients with heart failure often exhibit increased levels of ET-1, suggesting that antagonizing this pathway could alleviate symptoms and improve outcomes.

Comparative Studies

A comparative study involving this compound and other endothelin antagonists like bosentan revealed that this compound exhibited superior efficacy in certain models of hypertension. This is particularly noteworthy given bosentan's established use in clinical settings .

Summary of Findings

The biological activity of this compound highlights its potential as a therapeutic agent in conditions associated with dysregulated endothelin signaling. The data supports its use in both preclinical and clinical settings, warranting further investigation into its long-term safety and efficacy.

Eigenschaften

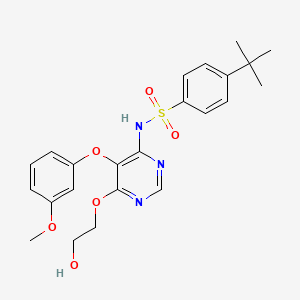

IUPAC Name |

4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(3-methoxyphenoxy)pyrimidin-4-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O6S/c1-23(2,3)16-8-10-19(11-9-16)33(28,29)26-21-20(22(25-15-24-21)31-13-12-27)32-18-7-5-6-17(14-18)30-4/h5-11,14-15,27H,12-13H2,1-4H3,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXOKLWCOWOECF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC=N2)OCCO)OC3=CC=CC(=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80164598 | |

| Record name | Ro 46-2005 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150725-87-4 | |

| Record name | Ro 46-2005 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150725874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ro 46-2005 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.